5-Fluoro-3-pentafluoroethyl-1-phenyl-4-trifluoromethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3-pentafluoroethyl-1-phenyl-4-trifluoromethyl-1H-pyrazole: is a heterocyclic compound characterized by the presence of multiple fluorine atoms. This compound is notable for its unique structure, which includes a pyrazole ring substituted with fluorine, pentafluoroethyl, phenyl, and trifluoromethyl groups. The presence of these substituents imparts distinct chemical and physical properties, making it a subject of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-pentafluoroethyl-1-phenyl-4-trifluoromethyl-1H-pyrazole typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones or β-keto esters. For instance, the reaction of phenylhydrazine with a suitable β-diketone in the presence of an acid catalyst can yield the desired pyrazole core .
-
Introduction of Fluorine Substituents: : The fluorine atoms can be introduced through nucleophilic substitution reactions. For example, the Balz-Schiemann reaction, which involves the photolytic dediazoniation of pyrazolodiazonium salts using ultraviolet irradiation in the presence of tetrafluoroboric acid, can be employed to introduce fluorine atoms at specific positions on the pyrazole ring .
-
Addition of Pentafluoroethyl and Trifluoromethyl Groups: : These groups can be introduced through the use of fluorinated building blocks. The condensation of perfluoro-2-methyl-2-pentene with hydrazones or arylhydrazines in basic media (such as sodium carbonate or triethylamine) can yield the desired fluorinated pyrazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of environmentally benign catalysts and solvents can be explored to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl ring or the pyrazole nitrogen atoms. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: : Reduction reactions can target the fluorinated substituents or the pyrazole ring. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
-
Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions. For instance, the fluorine atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogen atoms replacing fluorine or other substituents.
Substitution: Substituted derivatives with new functional groups replacing fluorine atoms.
Scientific Research Applications
Chemistry
In chemistry, 5-Fluoro-3-pentafluoroethyl-1-phenyl-4-trifluoromethyl-1H-pyrazole is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its fluorinated substituents can enhance its binding affinity to biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure may impart specific pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry
In industry, the compound is used in the development of specialty chemicals and materials. Its fluorinated structure can impart desirable properties such as thermal stability, chemical resistance, and hydrophobicity.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-pentafluoroethyl-1-phenyl-4-trifluoromethyl-1H-pyrazole involves its interaction with specific molecular targets. The fluorinated substituents can enhance the compound’s binding affinity to enzymes, receptors, or other proteins. This interaction can modulate the activity of these targets, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1-methyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole: Similar structure with a methyl group instead of a phenyl group.
3-(Trifluoromethyl)pyrazole: Contains a trifluoromethyl group but lacks the pentafluoroethyl and phenyl substituents.
Uniqueness
The uniqueness of 5-Fluoro-3-pentafluoroethyl-1-phenyl-4-trifluoromethyl-1H-pyrazole lies in its combination of multiple fluorinated substituents and a phenyl group. This specific arrangement of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-fluoro-3-(1,1,2,2,2-pentafluoroethyl)-1-phenyl-4-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F9N2/c13-9-7(11(16,17)18)8(10(14,15)12(19,20)21)22-23(9)6-4-2-1-3-5-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEYQBUTVGYDLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C(C(F)(F)F)(F)F)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F9N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.